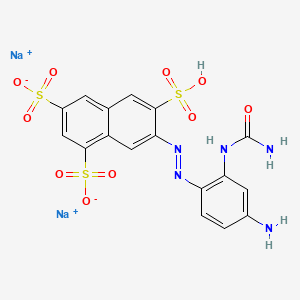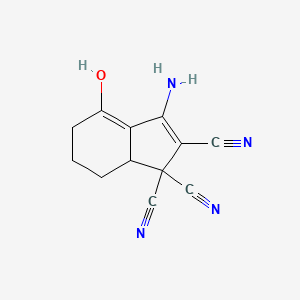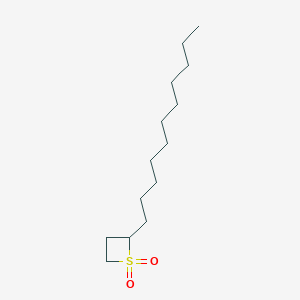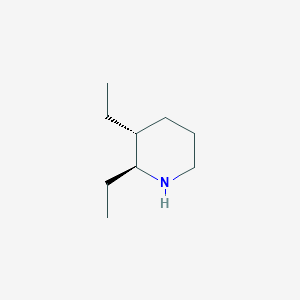
7-((4-Amino-2-ureidophenyl)azo)-1,3,6-naphthalenetrisulfonic acid, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate is a synthetic organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its excellent dyeing properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate typically involves a multi-step process. The key steps include diazotization and coupling reactions. The starting material, 4-amino-2-(carbamoylamino)benzenesulfonic acid, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 6-sulfonaphthalene-1,3-disulfonic acid under alkaline conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time. The process involves continuous monitoring and optimization to ensure high yield and purity. The final product is isolated through filtration, washing, and drying steps.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Wirkmechanismus
The mechanism of action of disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate primarily involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and electrostatic interactions with various substrates, leading to its binding and subsequent effects. In biological systems, it can interact with proteins and nucleic acids, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: (C.I. Direct Black 38)
Disodium 4-amino-3,6-bis[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate: (Direct Black 19)
Disodium 4-amino-3-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: (Direct Black 155)
Uniqueness
Disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate stands out due to its specific structural features, such as the presence of the carbamoylamino group, which imparts unique properties like enhanced stability and specific binding interactions. These characteristics make it particularly valuable in applications requiring high stability and precise interactions.
Eigenschaften
CAS-Nummer |
70714-85-1 |
|---|---|
Molekularformel |
C17H13N5Na2O10S3 |
Molekulargewicht |
589.5 g/mol |
IUPAC-Name |
disodium;7-[[4-amino-2-(carbamoylamino)phenyl]diazenyl]-6-sulfonaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C17H15N5O10S3.2Na/c18-9-1-2-12(13(5-9)20-17(19)23)21-22-14-7-11-8(4-16(14)35(30,31)32)3-10(33(24,25)26)6-15(11)34(27,28)29;;/h1-7H,18H2,(H3,19,20,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI-Schlüssel |
QKZZMPQRCDDRIN-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1N)NC(=O)N)N=NC2=CC3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14473454.png)

![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)






![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)
![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)

